molecular formula C20H13ClN4O4 B4355075 3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4355075
M. Wt: 408.8 g/mol
InChI Key: HMHUSTBBFOLPPX-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-N-(2-chloro-3-pyridyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a benzodioxole ring, a chloropyridyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with methylene chloride under basic conditions.

    Introduction of the Chloropyridyl Group: This step involves the chlorination of pyridine followed by coupling with the benzodioxole derivative.

    Construction of the Isoxazolo[5,4-b]pyridine Core: This is usually done through a cyclization reaction involving a suitable precursor such as a nitrile oxide and an alkyne.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-(2-chloro-3-pyridyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-(2-chloro-3-pyridyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the chloropyridyl group can form hydrogen bonds or electrostatic interactions. The isoxazolo[5,4-b]pyridine core can participate in π-π stacking interactions, making this compound a versatile ligand for various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
  • 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone
  • 2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N-(2-chloro-3-pyridyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of a benzodioxole ring, a chloropyridyl group, and an isoxazolo[5,4-b]pyridine core. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O4/c1-10-7-12(19(26)24-13-3-2-6-22-18(13)21)16-17(25-29-20(16)23-10)11-4-5-14-15(8-11)28-9-27-14/h2-8H,9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHUSTBBFOLPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(N=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(1,3-BENZODIOXOL-5-YL)-N-(2-CHLORO-3-PYRIDYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

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